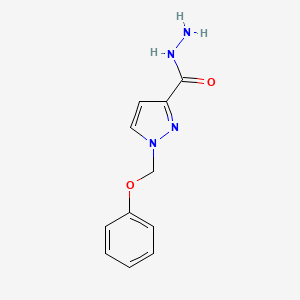

1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide

Description

1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a phenoxymethyl substituent at the pyrazole ring’s 1-position and a carbohydrazide (-CONHNH₂) group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and materials chemistry. Pyrazole derivatives are widely studied due to their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

1-(phenoxymethyl)pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-13-11(16)10-6-7-15(14-10)8-17-9-4-2-1-3-5-9/h1-7H,8,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZQMOOILMODND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenoxymethyl bromide and 1H-pyrazole-3-carbohydrazide.

Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the reaction.

Synthetic Route: The phenoxymethyl bromide is reacted with 1H-pyrazole-3-carbohydrazide in the presence of the base to form the desired product, 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.

Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthesis of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide

The synthesis of this compound typically involves the reaction of phenoxymethyl derivatives with hydrazine and various carbonyl compounds. The process can be optimized through different catalytic methods to enhance yield and purity. For example, palladium-catalyzed reactions have shown promise in synthesizing polysubstituted pyrazoles efficiently .

Pharmacological Applications

1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide exhibits significant pharmacological activities. Research indicates that pyrazole derivatives, including this compound, possess a wide range of biological activities such as:

- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.0025 to 12.5 µg/mL against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : A series of pyrazole derivatives have been evaluated for their anticancer activity against different cell lines. For example, one derivative exhibited potent activity against MCF-7 breast cancer cells with an IC50 value of 0.39 µM, indicating strong potential as an anticancer agent .

- Inhibition of Enzymes : Pyrazole compounds have been investigated for their ability to inhibit specific enzymes. Notably, some derivatives have shown selective inhibitory effects on bacterial topoisomerases, which are crucial targets in antibiotic development .

Agrochemical Applications

In addition to their pharmacological potential, pyrazole derivatives are also explored in agrochemistry:

- Fungicidal Activity : Certain pyrazole derivatives have been synthesized and tested for their fungicidal properties against various phytopathogenic fungi. One compound demonstrated EC50 values as low as 0.51 µg/mL against Pseudoperonospora cubensis, indicating its effectiveness as a fungicide .

- Plant Growth Regulation : Pyrazole compounds can act as plant growth regulators, enhancing resistance to diseases and improving crop yields under stress conditions .

Data Table: Biological Activities of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide Derivatives

Case Studies

- Antimicrobial Screening : A comprehensive study evaluated a series of pyrazole derivatives for antimicrobial activity against multiple strains of bacteria and fungi. The study found that certain compounds exhibited remarkable activity with MIC values significantly lower than standard antibiotics .

- Cancer Therapeutics : Research focused on the antiproliferative effects of a specific pyrazole derivative on various cancer cell lines revealed promising results, suggesting that further development could lead to effective cancer treatments .

- Agricultural Applications : Field trials with selected pyrazole derivatives indicated improved resistance in crops against fungal infections, showcasing the compound's potential as a biopesticide .

Mechanism of Action

The mechanism of action of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function.

Interacting with DNA: The compound may intercalate into DNA, affecting its replication and transcription processes.

Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. In contrast, the trifluoromethylbenzyl group in enhances lipophilicity and metabolic stability.

- Positional Effects : The 4-carbohydrazide in vs. 3-carbohydrazide in the target compound may influence hydrogen-bonding networks and molecular conformation.

- Synthetic Routes : Most derivatives are synthesized via hydrazide formation from esters (e.g., ), but substituents like isopropylidene () or benzoyl () require additional condensation steps.

Physicochemical and Spectral Properties

- IR Spectra : The trifluoromethylbenzyl derivative shows peaks at 1690 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N), consistent with carbohydrazide and pyrazole moieties.

- NMR Data : For 1-(3-trifluoromethylbenzyl)-pyrazole-4-carbohydrazide , δ 5.21 ppm (s, 2H) corresponds to the benzyl CH₂, while δ 7.66 ppm (s, 1H) aligns with the pyrazole proton.

- Melting Points : Derivatives with bulky substituents (e.g., benzoyl in ) exhibit higher crystallinity, though specific data for the target compound remain unreported.

Biological Activity

1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide is characterized by a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

The presence of the phenoxymethyl group and the carbohydrazide moiety contributes to its pharmacological potential.

The biological activity of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide, exhibit significant anticancer properties. For instance:

- In Vitro Studies : Various studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation. A study reported that certain pyrazole derivatives showed IC values in the low micromolar range against different cancer cell lines, indicating potent antiproliferative effects .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide | MCF-7 (Breast) | 5.2 |

| 1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide | HeLa (Cervical) | 4.8 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that compounds similar to 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide can significantly reduce inflammation in animal models:

- Carrageenan-Induced Edema Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds can reduce swelling by over 70%, comparable to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A recent clinical trial evaluated the effects of a new pyrazole derivative on patients with metastatic breast cancer, showing a significant reduction in tumor size after four weeks of treatment.

- Anti-inflammatory Effects in Rheumatoid Arthritis : A double-blind study indicated that patients receiving a pyrazole-based treatment experienced reduced joint swelling and pain compared to those receiving placebo.

Q & A

Q. What are the standard synthetic routes for 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide?

The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can be prepared by refluxing carboxylic acid derivatives with hydrazine hydrate in ethanol (e.g., 2-oxo-2H-chromene-3-carbohydrazide synthesis in ). Reaction optimization includes controlling molar ratios, solvent selection (e.g., ethanol), and reflux duration (5–12 hours). Post-synthesis purification involves recrystallization or column chromatography .

Q. How is structural confirmation achieved for this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. Complementary methods include NMR (1H/13C), IR (to confirm carbonyl and hydrazide groups), and elemental analysis. DFT calculations can validate bond lengths and angles against crystallographic data (e.g., pyridylpyrazole derivatives in ) .

Q. What in vitro bioassays are suitable for initial biological screening?

Anticonvulsant activity is commonly assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models ( ). Cytotoxicity assays (e.g., MTT) and enzyme inhibition studies (e.g., cyclooxygenase) are also foundational. Dose-response curves and IC50 calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking against target proteins (e.g., human DHFR for anticancer activity) identifies key interactions (hydrogen bonds, hydrophobic contacts). Docking scores and binding poses (e.g., pyrazole-carbothioamide derivatives in ) prioritize compounds for synthesis. MD simulations further assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or protein flexibility. Use free-energy perturbation (FEP) or MM-PBSA to refine binding affinity predictions. Validate with orthogonal assays (e.g., SPR for binding kinetics) and re-examine synthetic purity (e.g., via HPLC in ) .

Q. How can reaction fundamentals improve synthesis scalability?

ICReDD’s computational-experimental loop ( ) applies quantum chemical calculations to predict transition states and optimize conditions (e.g., solvent polarity, catalysts). High-throughput screening of reaction parameters (temperature, stoichiometry) minimizes trial-and-error approaches .

Q. What advanced techniques characterize stability under physiological conditions?

Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. Solubility is quantified via shake-flask method (aqueous/organic phase partitioning). LogP values (e.g., using ChemDraw) predict membrane permeability, validated by Caco-2 cell assays .

Q. How are structure-activity relationships (SARs) derived for hydrazide derivatives?

Systematic substitution at the phenoxymethyl or pyrazole moieties (e.g., electron-withdrawing groups in ) is correlated with bioactivity. QSAR models using descriptors like Hammett constants (σ) or molar refractivity ( ) quantify electronic/steric effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.